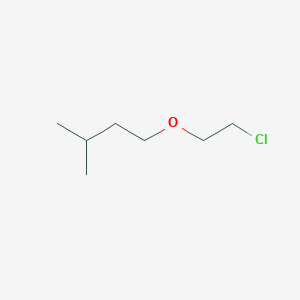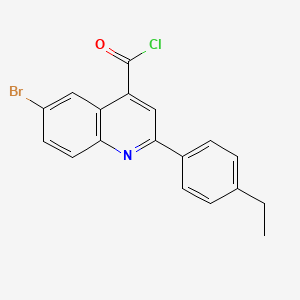
3-Bromo-5-methoxy-4-propoxybenzoyl chloride
Descripción general
Descripción
3-Bromo-5-methoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula C11H12BrClO3 and a molecular weight of 307.57 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which make it valuable in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzoyl chloride typically involves the reaction of 3-bromo-5-methoxy-4-propoxybenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted into the corresponding benzoyl chloride . The reaction conditions generally include:
Reagent: Thionyl chloride (SOCl2)
Solvent: Anhydrous dichloromethane (DCM)
Temperature: Reflux (approximately 40-60°C)
Duration: Several hours (typically 4-6 hours)
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The industrial production also includes steps for purification, such as distillation or recrystallization, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-methoxy-4-propoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous base, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid derivative.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium, copper
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Conditions: Room temperature to reflux, depending on the specific reaction
Major Products Formed
The major products formed from these reactions include substituted benzoyl derivatives, such as amides, esters, and thioesters, depending on the nucleophile used in the substitution reaction .
Aplicaciones Científicas De Investigación
3-Bromo-5-methoxy-4-propoxybenzoyl chloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for proteomics research.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzoyl chloride involves its reactivity as a benzoyl chloride derivative. The compound can react with nucleophiles to form covalent bonds, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-methoxybenzoyl chloride
- 4-Propoxybenzoyl chloride
- 5-Methoxy-4-propoxybenzoyl chloride
Uniqueness
3-Bromo-5-methoxy-4-propoxybenzoyl chloride is unique due to the presence of both bromine and propoxy groups on the benzoyl chloride structure. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .
Propiedades
IUPAC Name |
3-bromo-5-methoxy-4-propoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-3-4-16-10-8(12)5-7(11(13)14)6-9(10)15-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUORCHDPYWAFNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260371 | |
| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-42-9 | |
| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxy-4-propoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(Chloromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B1372792.png)


![[4-(Propan-2-yloxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1372796.png)
![4-{[4-(1,3-Thiazol-2-yl)piperazin-1-yl]methyl}-1,3-thiazol-2-amine](/img/structure/B1372797.png)
![Methyl 2-[(octan-2-yl)amino]benzoate](/img/structure/B1372798.png)

![3-Amino-2-[(3,4-difluorophenyl)methyl]propan-1-ol](/img/structure/B1372800.png)





